molecular formula C15H15Cl2NOS B5679022 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane

Cat. No. B5679022
M. Wt: 328.3 g/mol
InChI Key: HZXUZPVUQDNHJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds similar to 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane often involves cycloaddition reactions. For instance, 1-ethoxycarbonyl-1H-azepine reacts with benzoquinone derivatives to form cycloadducts, which is indicative of the synthesis pathways that might be applicable for similar compounds (Saito, Mukai, & Iida, 1986).

Molecular Structure Analysis

  • The molecular structure of related compounds like 2-methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine has been elucidated using methods like NMR spectroscopy and molecular modeling, providing insights into the structural aspects of this compound (Eresko et al., 2020).

Chemical Reactions and Properties

  • Research on similar azepine derivatives has shown that these compounds can undergo various chemical reactions, including cycloaddition and ring rearrangement, which are likely relevant to the chemical behavior of this compound (Varlamov et al., 2002).

Physical Properties Analysis

  • The physical properties of related compounds, such as crystal and molecular structure, have been determined using techniques like X-ray diffraction, which can provide a basis for understanding the physical characteristics of this compound (Macías et al., 2011).

Chemical Properties Analysis

  • Investigations into the electrochemical properties of compounds with structures similar to this compound reveal complex behaviors, such as redox reactions, which are essential for understanding the chemical properties of this compound (Raposo et al., 2011).

properties

IUPAC Name

azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NOS/c16-10-5-6-11-12(9-10)20-14(13(11)17)15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXUZPVUQDNHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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